![molecular formula C15H22N2O2 B5724161 4-(butyrylamino)-N-isobutylbenzamide](/img/structure/B5724161.png)
4-(butyrylamino)-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(butyrylamino)-N-isobutylbenzamide, also known as BIBN 4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
4-(butyrylamino)-N-isobutylbenzamide 4096BS works by selectively blocking the CGRP receptor, which is involved in the transmission of pain signals and the regulation of blood vessel dilation. By blocking this receptor, 4-(butyrylamino)-N-isobutylbenzamide 4096BS can reduce pain and inflammation associated with various diseases.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-isobutylbenzamide 4096BS has been shown to have several biochemical and physiological effects, including the inhibition of CGRP-mediated vasodilation and the reduction of inflammatory cytokine production. It has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(butyrylamino)-N-isobutylbenzamide 4096BS in lab experiments is its high selectivity for the CGRP receptor, which allows for more precise targeting of this receptor compared to other drugs. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
For research on 4-(butyrylamino)-N-isobutylbenzamide 4096BS include the development of more potent and selective CGRP receptor antagonists, as well as the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize its dosing regimens for clinical use.
Synthesemethoden
The synthesis of 4-(butyrylamino)-N-isobutylbenzamide 4096BS involves several steps, including the reaction of 4-aminobenzamide with butyryl chloride to form 4-(butyrylamino)benzamide. This compound is then treated with isobutylamine to produce the final product, 4-(butyrylamino)-N-isobutylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-(butyrylamino)-N-isobutylbenzamide 4096BS has been used in various scientific research applications, including the study of migraine headaches, neuropathic pain, and cardiovascular diseases. It has been shown to be effective in reducing the frequency and severity of migraine headaches by blocking the CGRP receptor.
Eigenschaften
IUPAC Name |
4-(butanoylamino)-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-14(18)17-13-8-6-12(7-9-13)15(19)16-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBNKJYVIMMNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butanoylamino)-N-(2-methylpropyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.